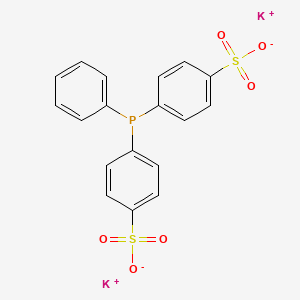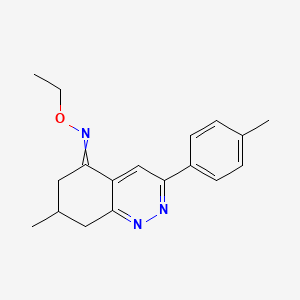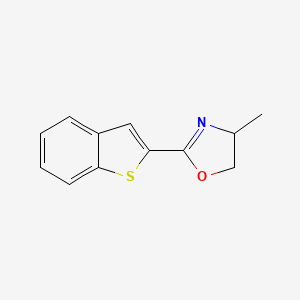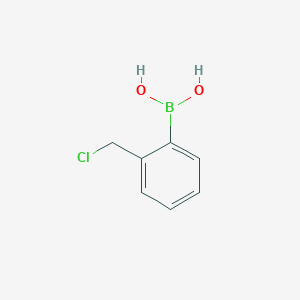
Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt: is a water-soluble triarylphosphine salt. It is known for forming coordination complexes with silver ions, making it extensively used in the synthesis of silver nanoparticles . This compound is also referred to as 4,4′-(Phenylphosphinidene)bis-benzenesulfonic acid dipotassium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt involves the following steps :
Reaction of Phenylphosphine with Sulfonyl Chloride: An equimolar amount of phenylphosphine (PPhH2) reacts with sulfonyl chloride to produce a sulfonic acid chloride.
Formation of Dipotassium Salt: The sulfonic acid chloride is then reacted with potassium salt to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the integrity of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt undergoes various chemical reactions, including:
Coordination Complex Formation: It forms coordination complexes with metal ions, particularly silver ions.
Substitution Reactions: The compound can participate in substitution reactions where the sulfonate groups can be replaced under specific conditions.
Common Reagents and Conditions:
Reagents: Silver ions, potassium salts, sulfonyl chlorides.
Conditions: Typically, reactions are carried out in aqueous solutions at controlled temperatures to ensure the stability of the compound.
Major Products:
Silver Nanoparticles: One of the primary products formed from the reaction of this compound with silver ions.
Scientific Research Applications
Chemistry:
Synthesis of Nanoparticles: The compound is extensively used in the synthesis of silver nanoparticles due to its ability to form stable coordination complexes with silver ions.
Biology and Medicine:
Biomedical Applications: Silver nanoparticles synthesized using this compound are explored for their antimicrobial properties and potential use in medical devices and treatments.
Industry:
Mechanism of Action
Molecular Targets and Pathways: The primary mechanism by which Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt exerts its effects is through the formation of coordination complexes with metal ions. This interaction stabilizes the metal ions and facilitates their use in various chemical reactions .
Comparison with Similar Compounds
Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the water solubility provided by the sulfonate groups in Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt.
Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering different coordination properties.
Uniqueness: this compound is unique due to its water solubility and ability to form stable coordination complexes with silver ions, making it particularly valuable in the synthesis of silver nanoparticles .
Properties
Molecular Formula |
C18H13K2O6PS2 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C18H15O6PS2.2K/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
UNZGQTOBCSKUQP-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)




![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)

![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethanol](/img/structure/B12506817.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)
![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
![2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12506857.png)
![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)

